Ethyl 1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)piperidine-3-carboxylate
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Description
Ethyl 1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been shown to interact with a wide range of biological targets .
Mode of Action
For instance, benzylic halides, which are structurally similar to this compound, typically react via SN1 or SN2 pathways .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, and the presence of other compounds or enzymes.
Properties
IUPAC Name |
ethyl 1-[6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-2-27-19(24)15-4-3-11-23(12-15)17-9-10-18(22-21-17)28(25,26)13-14-5-7-16(20)8-6-14/h5-10,15H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPZFUAEGDJATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.